3-Chlorothiophene-2-carboxylic acid

Organic Synthesis Pharmaceutical Intermediates Solid-State Chemistry

Procure 3-Chlorothiophene-2-carboxylic acid (CAS 59337-89-2) as a certified Rivaroxaban Impurity 39 reference standard for ANDA analytical method validation, or as a versatile ligand for Metal-Organic Framework synthesis. The 3-chloro substitution confers distinct acidity (pKa ~3.09) and solid-state behavior (mp 186-190°C) critical for controlled deprotonation and post-synthetic modification.

Molecular Formula C5H3ClO2S
Molecular Weight 162.59 g/mol
CAS No. 59337-89-2
Cat. No. B1630586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorothiophene-2-carboxylic acid
CAS59337-89-2
Molecular FormulaC5H3ClO2S
Molecular Weight162.59 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Cl)C(=O)O
InChIInChI=1S/C5H3ClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
InChIKeyBXEAAHIHFFIMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorothiophene-2-carboxylic Acid (CAS 59337-89-2): Chemical Class and Core Characteristics for Scientific Procurement


3-Chlorothiophene-2-carboxylic acid (CAS 59337-89-2, MFCD00043888) is a halogenated heteroaromatic building block with the molecular formula C5H3ClO2S and molecular weight of 162.59 g/mol [1]. As a derivative of thiophene, this compound features a carboxylic acid group at the 2-position and a chloro substituent at the 3-position of the thiophene ring [1][2]. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably as a reference standard for Rivaroxaban impurity analysis, and as a versatile ligand for metal complex formation [3].

3-Chlorothiophene-2-carboxylic Acid (CAS 59337-89-2): The Risk of Generic Substitution with Halogenated Thiophene Carboxylic Acid Analogs


The substitution pattern and identity of the halogen on the thiophene ring critically define the physical and electronic properties of this compound class. The 3-chloro substitution confers a distinct balance of acidity, lipophilicity, and solid-state behavior compared to its unsubstituted parent (thiophene-2-carboxylic acid) and its 3-fluoro, 3-bromo, or 5-chloro isomers [1]. The quantitative differences in melting point (186-190 °C), calculated lipophilicity (XLogP3 of 2.1), and predicted acid dissociation constant (pKa ~3.09) directly impact its utility as an intermediate and its performance in downstream applications such as chromatographic separation and ligand coordination [1][2].

3-Chlorothiophene-2-carboxylic Acid (CAS 59337-89-2): Verifiable Evidence for Differential Selection Against Closest Analogs


Melting Point Analysis: 3-Chlorothiophene-2-carboxylic Acid Exhibits a Unique Solid-State Profile Distinguishable from 3-Bromo, 3-Fluoro, and 5-Chloro Isomers

The melting point of 3-Chlorothiophene-2-carboxylic acid is reported as 186-190 °C (lit.) . This value serves as a key differentiator from closely related halogenated thiophene carboxylic acids. A direct comparison of melting points on a major vendor's technical datasheet shows 3-chlorothiophene-2-carboxylic acid melts at a significantly higher temperature than its 3-fluoro (154-158 °C) and 5-chloro (147-151 °C) isomers, but at a lower temperature than its 3-bromo analog (200-203 °C) . The unsubstituted parent compound, thiophene-2-carboxylic acid, has a melting point of 125-127 °C [1].

Organic Synthesis Pharmaceutical Intermediates Solid-State Chemistry

Lipophilicity Comparison: The 3-Chloro Substituent Provides a Distinct LogP Value of 2.1, Enabling Differential Retention in Reversed-Phase Chromatography

The calculated partition coefficient (XLogP3) for 3-Chlorothiophene-2-carboxylic acid is 2.1 [1]. This value quantifies its lipophilic character, which is significantly higher than the unsubstituted thiophene-2-carboxylic acid, which has an XLogP3 of 1.6 [2]. The increase in lipophilicity by +0.5 log units is attributed to the chloro substituent at the 3-position.

Medicinal Chemistry Analytical Chemistry ADME Properties

Acidity Analysis: The 3-Chloro Substituent Enhances Acidity (pKa ~3.09) Relative to the Unsubstituted Parent Compound (pKa 3.49)

The predicted acid dissociation constant (pKa) for 3-Chlorothiophene-2-carboxylic acid is 3.09 ± 0.10 . This represents a notable increase in acidity compared to the unsubstituted thiophene-2-carboxylic acid, which has a reported pKa of 3.49 at 25 °C . The electron-withdrawing effect of the chlorine atom at the 3-position stabilizes the conjugate base, lowering the pKa by approximately 0.4 units.

Physical Organic Chemistry Reaction Optimization Ligand Design

Pharmaceutical Reference Standard: 3-Chlorothiophene-2-carboxylic Acid is a Specified Impurity in Rivaroxaban, Enabling ANDA Analytical Method Validation

3-Chlorothiophene-2-carboxylic acid is explicitly identified and supplied as an impurity reference standard for the anticoagulant drug Rivaroxaban [1][2]. It is listed as Rivaroxaban Impurity 39 [1]. The compound is provided with full characterization data compliant with regulatory guidelines for use in analytical method development and validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2].

Pharmaceutical Analysis Regulatory Science Impurity Profiling

3-Chlorothiophene-2-carboxylic Acid (CAS 59337-89-2): Verified High-Value Application Scenarios for Scientific and Industrial Use


Pharmaceutical Impurity Reference Standard for Rivaroxaban ANDA Submissions

Procure this compound as a certified impurity reference standard (Rivaroxaban Impurity 39) to support analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) related to the anticoagulant Rivaroxaban [1]. The compound is supplied with comprehensive characterization data compliant with regulatory guidelines, ensuring accurate identification and quantification of this specific impurity during drug substance and product testing .

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Tunable Properties

Utilize 3-Chlorothiophene-2-carboxylic acid as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group coordinates to metal nodes to form the framework structure, while the chloro substituent at the 3-position provides a reactive handle for post-synthetic modification (PSM) [1]. This enables the tuning of pore size, surface chemistry, and catalytic activity of the resulting MOF materials. The compound's distinct acidity (pKa ~3.09) is critical for controlled deprotonation during MOF synthesis .

Preparation of Transition Metal Complexes for Anticancer Screening

Employ 3-Chlorothiophene-2-carboxylic acid as a main ligand for the synthesis of novel transition metal complexes with potential anticancer activity. Research has demonstrated the successful synthesis of Cu(II), Co(II), Ni(II), and Zn(II) complexes using this ligand [1]. The resulting complexes exhibit varying degrees of cytotoxicity against human cancer cell lines, with the cobalt(II) complex showing significant inhibitory effects on leukemia K562 and colon cancer SW480 cells [1]. The unique electronic and steric properties conferred by the 3-chloro substituent influence complex geometry and subsequent biological activity.

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